molecular formula C11H9ClFNO2 B7841296 Ethyl 3-chloro-5-fluoroindole-2-carboxylate

Ethyl 3-chloro-5-fluoroindole-2-carboxylate

Cat. No.: B7841296
M. Wt: 241.64 g/mol
InChI Key: CTPGDLJMDLQJPQ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-fluoroindole-2-carboxylate is a halogenated indole derivative with significant potential in various scientific and industrial applications. This compound features a combination of chlorine and fluorine atoms on the indole ring, which contributes to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with indole or its derivatives as the starting material.

  • Halogenation: Chlorination and fluorination steps are introduced to introduce chlorine and fluorine atoms at the 3 and 5 positions, respectively.

  • Carboxylation: The indole derivative undergoes carboxylation to introduce the carboxylate group at the 2 position.

  • Esterification: Finally, the carboxylic acid group is converted to its ethyl ester form through esterification.

Industrial Production Methods:

  • Batch Process: Large-scale production often employs a batch process where each step is carried out sequentially in separate reactors.

  • Continuous Process: Some industrial setups use a continuous process to streamline production and improve efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the halogenated indole derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Reduced forms of the compound, such as this compound with reduced halogens.

  • Substitution Products: Substituted indole derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-chloro-5-fluoroindole-2-carboxylate has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.

  • Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: Ethyl 3-chloro-5-fluoroindole-2-carboxylate interacts with specific receptors and enzymes in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Ethyl 5-fluoroindole-2-carboxylate: Lacks the chlorine atom at the 3 position.

  • Ethyl 3-chloroindole-2-carboxylate: Lacks the fluorine atom at the 5 position.

  • Ethyl 3,5-dichloroindole-2-carboxylate: Contains two chlorine atoms but lacks fluorine.

Uniqueness: Ethyl 3-chloro-5-fluoroindole-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the indole ring, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

Properties

IUPAC Name

ethyl 3-chloro-5-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-9(12)7-5-6(13)3-4-8(7)14-10/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPGDLJMDLQJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 5-fluoroindole-2-carboxylate (2.0 g) was dissolved in N,N-dimethylformamide (20 ml), and a solution of N-chlorosuccinimide (1.4 g) in N,N-dimethylformamide (10 ml) was added dropwise to the solution under ice cooling. The mixture was stirred at room temperature for 18 hours, and the reaction mixture was diluted with ethyl acetate and successively washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated aqueous solution of sodium chloride. The resultant organic layer was then dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1) to obtain the title compound (1.9 g).
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Synthesis routes and methods III

Procedure details

5-Fluoroindole-2-carboxylic acid ethyl ester (2.0 g) was dissolved in N,N-dimethylformamide (20 mL), and a solution of N-chlorosuccinimide (1.4 g) in N,N-dimethylformamide (10 mL) was added dropwise thereto under ice cooling, followed by stirring at room temperature for 18 hours. The reaction mixture was diluted with ethyl acetate, and the diluted mixture was sequentially washed with saturated aqueous sodium hydrogencarbonate and saturated brine. The organic layer was dried over sodium sulfate anhydrate, and the solvent was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1), to thereby give the title compound (1.9 g).
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-chloro-5-fluoroindole-2-carboxylate
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Ethyl 3-chloro-5-fluoroindole-2-carboxylate

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